molecular formula C11H15NO3S B1210140 2,3,4,5-Tetrahydro-8-(methylsulfonyl)-1H-3-benzazepin-7-ol CAS No. 108963-06-0

2,3,4,5-Tetrahydro-8-(methylsulfonyl)-1H-3-benzazepin-7-ol

Cat. No. B1210140
M. Wt: 241.31 g/mol
InChI Key: HZQZSHLPFAEMLD-UHFFFAOYSA-N
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Patent
US04824839

Procedure details

8-Hydroxy-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide was treated with ammonium hydroxide. The resulting mixture was filtered to give 8-hydroxy-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine, m.p. 241°-242°. This was treated with methanesulfonic acid to give the methanesulfonate, m.p. 267°-269°.
Name
8-Hydroxy-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.[OH:2][C:3]1[C:4]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:5][C:6]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:13]=1.[OH-].[NH4+]>>[OH:2][C:3]1[C:4]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:5][C:6]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8][C:7]=2[CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
8-Hydroxy-7-methylsulfonyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.OC=1C(=CC2=C(CCNCC2)C1)S(=O)(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC2=C(CCNCC2)C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.